molecular formula C14H13NO3 B015661 4-Benzyloxy-2-nitrotoluene CAS No. 24239-67-6

4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661
CAS No.: 24239-67-6
M. Wt: 243.26 g/mol
InChI Key: DGMVXGHRFDVQHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Benzyloxy-2-nitrotoluene typically involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and DMF. The reaction mixture is heated at 90°C for three hours, followed by extraction and recrystallization to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2-nitrotoluene undergoes various chemical reactions, including:

Common reagents used in these reactions include ozone, cobalt diacetate, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyloxy-2-nitrotoluene is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 4-Benzyloxy-2-nitrotoluene include other nitro-substituted toluenes and benzyloxy derivatives. For example:

    4-Nitrotoluene: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methyl group, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of nitro and benzyloxy groups, which provide a balance of reactivity and stability, making it valuable in various research applications .

Properties

IUPAC Name

1-methyl-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVXGHRFDVQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384263
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24239-67-6
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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